3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline
CAS No.: 144486-08-8
Cat. No.: VC20760121
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144486-08-8 |
|---|---|
| Molecular Formula | C11H9N3O |
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | 3-methyl-1H-imidazo[4,5-f]quinolin-2-one |
| Standard InChI | InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15) |
| Standard InChI Key | GSUQMXXXXPNYEA-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O |
| Canonical SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O |
Introduction
Target of Action
This compound interacts predominantly with cytochrome P450 isoforms, specifically CYP1A2, which plays a crucial role in its metabolic activation.
Mode of Action
Upon metabolic activation, compounds similar to 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline can form reactive metabolites that bind to DNA, leading to the formation of DNA adducts. This process is critical as it may induce mutations and contribute to carcinogenesis.
Biochemical Pathways
The metabolic pathways involve hydroxylation and acetylation processes that generate reactive species capable of interacting with nucleic acids.
-
Biological Activity
The biological implications of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline are significant:
-
Genotoxicity: Related compounds have been shown to induce chromosomal aberrations and sister chromatid exchanges in human cell cultures.
-
Cytotoxicity: The compound exhibits concentration-dependent cytotoxic effects in vitro, which are essential for understanding its potential risks in human health.
-
Toxicological Profile
The toxicological profile indicates that exposure to this compound may lead to harmful effects, including:
-
Mutagenicity
-
Carcinogenicity
-
Induction of DNA damage
Hazard Classification
According to classification systems for hazardous substances, this compound is suspected of causing cancer and may cause damage to organs through prolonged exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume